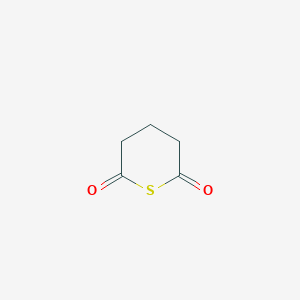
Glutaric thioanhydride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydro-2H-thiopyran-2,6(3H)-dione is an organosulfur compound with a unique structure that includes a six-membered ring containing a sulfur atom and two carbonyl groups
準備方法
Synthetic Routes and Reaction Conditions
Dihydro-2H-thiopyran-2,6(3H)-dione can be synthesized through several methods. One common approach involves the cyclization of 1,4-dithiols with appropriate carbonyl compounds under acidic conditions. The reaction typically proceeds via the formation of a thioacetal intermediate, which then undergoes cyclization to form the thiopyran ring.
Industrial Production Methods
In an industrial setting, the production of dihydro-2H-thiopyran-2,6(3H)-dione may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as Lewis acids, can enhance the reaction rate and yield. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Dihydro-2H-thiopyran-2,6(3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction of the carbonyl groups can yield the corresponding diols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Various substituted thiopyran derivatives.
科学的研究の応用
Dihydro-2H-thiopyran-2,6(3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of sulfur-containing heterocycles.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes or receptors.
Industry: It is utilized in the synthesis of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of dihydro-2H-thiopyran-2,6(3H)-dione and its derivatives often involves interaction with biological macromolecules, such as proteins or nucleic acids. The sulfur atom in the thiopyran ring can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the compound’s ability to undergo redox reactions can influence cellular oxidative stress pathways.
類似化合物との比較
Similar Compounds
Dihydro-2H-pyran: A similar compound with an oxygen atom in place of sulfur.
Tetrahydrothiopyran: A fully saturated analog of dihydro-2H-thiopyran-2,6(3H)-dione.
Thiopyran: The parent compound without the carbonyl groups.
Uniqueness
Dihydro-2H-thiopyran-2,6(3H)-dione is unique due to the presence of both sulfur and carbonyl groups in its structure, which imparts distinct chemical reactivity and potential biological activity. Its ability to participate in diverse chemical reactions and form various derivatives makes it a valuable compound in research and industrial applications.
特性
CAS番号 |
168280-79-3 |
|---|---|
分子式 |
C5H6O2S |
分子量 |
130.17 g/mol |
IUPAC名 |
thiane-2,6-dione |
InChI |
InChI=1S/C5H6O2S/c6-4-2-1-3-5(7)8-4/h1-3H2 |
InChIキー |
NBBVRYZBMOUJLR-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)SC(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


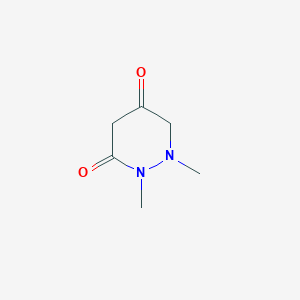
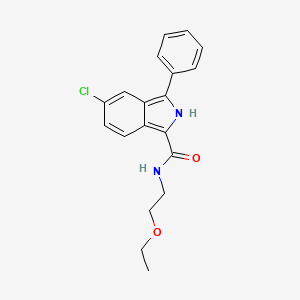
![3,7-dimethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13095576.png)
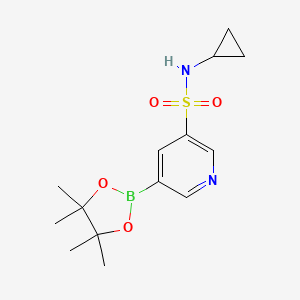
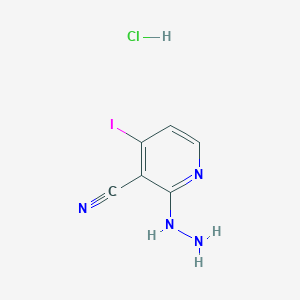
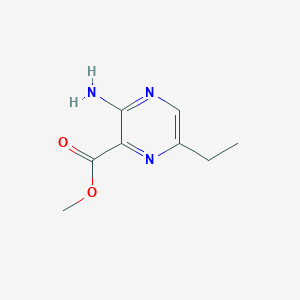
![Ethyl 2',4'-dichloro-5'-oxo-6',8'-dihydro-5'H-spiro[cyclobutane-1,7'-quinoline]-3'-carboxylate](/img/structure/B13095595.png)
![8-Oxabicyclo[3.2.1]octan-3-one oxime](/img/structure/B13095609.png)
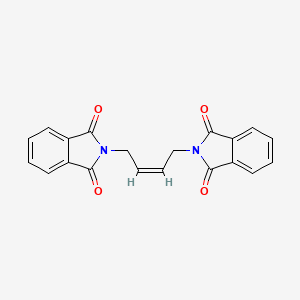

![5-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13095636.png)
![Ethyl 6-bromoimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13095637.png)
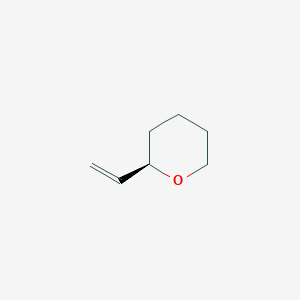
![Cyclopent[b]indole-5,8-dione, 1,2,3,4-tetrahydro-3-hydroxy-7-methyl-(9CI)](/img/structure/B13095643.png)
